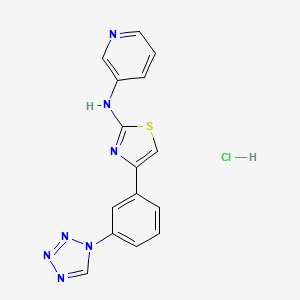

4-(3-(1H-tetrazol-1-yl)phenyl)-N-(pyridin-3-yl)thiazol-2-amine hydrochloride

説明

4-(3-(1H-Tetrazol-1-yl)phenyl)-N-(pyridin-3-yl)thiazol-2-amine hydrochloride is a heterocyclic compound featuring a thiazole core substituted with a pyridin-3-ylamine group and a phenyl ring modified with a tetrazole moiety. The hydrochloride salt enhances its solubility and stability, which is critical for pharmacokinetic properties.

特性

IUPAC Name |

N-pyridin-3-yl-4-[3-(tetrazol-1-yl)phenyl]-1,3-thiazol-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N7S.ClH/c1-3-11(7-13(5-1)22-10-17-20-21-22)14-9-23-15(19-14)18-12-4-2-6-16-8-12;/h1-10H,(H,18,19);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSTFWJHWSSWBLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N2C=NN=N2)C3=CSC(=N3)NC4=CN=CC=C4.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClN7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 4-(3-(1H-tetrazol-1-yl)phenyl)-N-(pyridin-3-yl)thiazol-2-amine hydrochloride is a novel synthetic molecule that incorporates several bioactive moieties, including a tetrazole, thiazole, and pyridine. The biological activity of this compound has been evaluated in various studies, focusing on its potential as an inhibitor of xanthine oxidase (XO), an enzyme implicated in several diseases, including gout and cardiovascular disorders.

Chemical Structure

The molecular structure can be represented as follows:

This structure includes:

- A tetrazole ring, known for its ability to form hydrogen bonds and interact with biological targets.

- A thiazole moiety, which has been associated with various pharmacological activities.

- A pyridine substituent that enhances the compound's solubility and bioavailability.

Xanthine Oxidase Inhibition

A significant aspect of the biological evaluation of this compound is its role as a xanthine oxidase inhibitor. Research indicates that modifications to the structure can enhance potency. For example, a related compound demonstrated an IC50 value of 0.031 μM against XO, indicating strong inhibitory activity . The introduction of the tetrazole moiety was crucial for achieving this potency, as it effectively interacts with the enzyme's active site .

Antimicrobial Activity

The thiazole component is known for its antimicrobial properties. Studies have shown that thiazole derivatives exhibit activity against various pathogens, including Mycobacterium tuberculosis and other Gram-positive bacteria . The presence of the pyridine and tetrazole groups in this compound may contribute to its antimicrobial efficacy.

Antitumor Properties

Thiazole derivatives have also been explored for their anticancer potential. Compounds with similar structures have shown cytotoxic effects on cancer cell lines, with some demonstrating IC50 values comparable to established chemotherapeutics like doxorubicin . The structural features such as electron-donating groups on the phenyl ring are critical for enhancing antitumor activity.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural characteristics:

| Structural Feature | Effect on Activity |

|---|---|

| Tetrazole Moiety | Enhances hydrogen bonding and enzyme interaction |

| Thiazole Ring | Contributes to antimicrobial and antitumor properties |

| Pyridine Substituent | Improves solubility and bioavailability |

Case Studies

- Xanthine Oxidase Inhibition Study : A series of N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide derivatives were synthesized to evaluate their inhibitory effects on XO. The most potent derivative exhibited an IC50 value significantly lower than that of standard inhibitors, suggesting that structural modifications can lead to enhanced efficacy .

- Antimicrobial Evaluation : In a study assessing various thiazole derivatives against M. tuberculosis, certain compounds demonstrated selective inhibition with high selectivity indices, indicating potential for therapeutic development against resistant strains .

- Antitumor Activity Assessment : Thiazole-based compounds were tested against several cancer cell lines, revealing promising cytotoxic effects. The presence of specific substituents correlated with increased activity, highlighting the importance of SAR in drug design .

科学的研究の応用

Synthesis and Characterization

The synthesis of 4-(3-(1H-tetrazol-1-yl)phenyl)-N-(pyridin-3-yl)thiazol-2-amine hydrochloride typically involves multi-step organic reactions, often starting from commercially available precursors. The presence of both the thiazole and tetrazole moieties contributes to the compound's unique properties.

Key Synthetic Steps

- Formation of Thiazole Ring : The thiazole core is synthesized through the reaction of appropriate thioketones with amines or other nucleophiles.

- Tetrazole Introduction : The tetrazole group is often introduced via cyclization reactions involving azides or hydrazines.

- Final Coupling : The final product is obtained through coupling reactions that link the pyridine and phenyl groups.

Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Antimicrobial Activity

Research indicates that compounds containing thiazole and tetrazole rings exhibit significant antimicrobial properties. For instance, derivatives of this compound have shown efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria .

Anticancer Potential

Studies have demonstrated that thiazole derivatives possess cytotoxic effects against cancer cell lines. The compound's ability to inhibit cell proliferation suggests its potential as an anticancer agent. Specific investigations have focused on its effects on prostate cancer cells, indicating mechanisms involving apoptosis and cell cycle arrest .

Structure-Activity Relationship (SAR)

The introduction of different substituents on the phenyl or pyridine rings can significantly affect the biological activity of the compound. Structure-based drug design approaches have been utilized to optimize these derivatives for enhanced potency against specific targets, such as xanthine oxidase .

Case Study 1: Antimicrobial Evaluation

A study evaluating a series of thiazole derivatives, including this compound, found that these compounds exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the tetrazole moiety could enhance antimicrobial efficacy .

Case Study 2: Anticancer Activity

In a recent investigation, researchers synthesized various derivatives of the compound and tested their cytotoxicity against human prostate cancer cells (PC3). The most promising derivative demonstrated an IC50 value of 0.312 μM, showcasing significant potential for further development as an anticancer therapeutic .

類似化合物との比較

Structural Analogs Targeting EGFR

Several compounds with thiazole, quinazoline, or pyridine motifs have demonstrated activity against epidermal growth factor receptor (EGFR) and its mutants. Key examples include:

Key Observations :

Impact of Substituents on Activity

- Tetrazole vs. Methoxy Groups : The methoxyphenyl-thiazole compound () lacks the tetrazole moiety but includes a methoxy group, which could enhance lipophilicity. In contrast, the main compound’s tetrazole group may introduce polar interactions or mimic carboxylate groups in target binding .

- Halogen and Fluorine Effects : Compound 8b () incorporates a fluorine atom, contributing to its potent IC50 (14.8 nM) via enhanced binding affinity. The absence of halogens in the main compound suggests differing selectivity or potency profiles .

Solubility and Stability Considerations

- Hydrochloride Salt : The main compound’s hydrochloride salt form (like many in ) likely improves aqueous solubility compared to neutral analogs such as compound 5 (). This property is advantageous for oral bioavailability .

Q & A

Q. Critical Conditions :

- Temperature : 70–90°C for coupling steps; 35–50°C for cyclization .

- Catalysts : Triethylamine or cesium carbonate as bases; Cu(I) or Pd catalysts for cross-coupling .

- Solvents : DMF or acetonitrile for solubility and reaction efficiency .

Q. Example Yield Optimization :

- In analogous thiazole syntheses, yields range from 21% to 98%, depending on solvent purity and catalyst loading .

Basic: How is the structural integrity and purity of the compound validated post-synthesis?

Methodological Answer:

Validation requires a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry and substituent positions. For example, pyridyl protons appear as distinct doublets (δ 8.5–9.0 ppm), while tetrazole protons resonate near δ 9.5 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ = 215 m/z in related compounds) .

- HPLC : Purity ≥95% is achieved using reverse-phase C18 columns with acetonitrile/water gradients .

Q. Data Interpretation :

- Discrepancies in NMR splitting patterns may indicate stereochemical impurities, requiring recrystallization or column chromatography .

Advanced: How can researchers address low yields in the final coupling step of the synthesis?

Methodological Answer:

Low yields often stem from:

- Side Reactions : Competing dimerization or hydrolysis. Mitigation includes:

- Solvent Optimization : Switch to anhydrous DMF or acetonitrile to suppress hydrolysis .

- Catalyst Tuning : Increase Pd or Cu catalyst loading (e.g., 10 mol% Pd(PPh)) to enhance cross-coupling efficiency .

- Temperature Control : Prolonged heating (>24 hours) at 70°C improves conversion in sluggish reactions .

Q. Case Study :

- In a similar thiazole-amine synthesis, increasing triethylamine from 1 eq. to 2 eq. raised yields from 21% to 81% .

Advanced: What strategies resolve discrepancies in biological activity data across studies?

Methodological Answer:

Contradictions may arise from:

- Purity Variability : Re-test batches via HPLC; impurities <5% are critical for reproducible bioassays .

- Assay Conditions : Standardize buffer pH (e.g., 7.4 for kinase assays) and solvent (DMSO concentration ≤0.1%) to avoid false negatives .

- Structural Analogues : Compare activity of the hydrochloride salt vs. free base, as ionization affects membrane permeability .

Q. Example :

- In receptor-binding studies, N-(pyridin-3-yl)thiazol-2-amine derivatives showed 10-fold higher IC in PBS vs. HEPES buffers due to solubility differences .

Advanced: How to design experiments to elucidate the compound’s mechanism of action?

Methodological Answer:

A multi-modal approach is recommended:

- Enzyme Assays : Test inhibition of kinases or proteases (e.g., ATP-competitive assays) with positive controls (staurosporine) .

- Receptor Binding Studies : Use radiolabeled ligands (e.g., H-ryanodine) to quantify affinity in cell membranes .

- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding poses in tetrazole-containing targets .

Q. Validation :

- Cross-validate computational predictions with mutagenesis (e.g., alanine scanning of predicted binding residues) .

Advanced: How to troubleshoot unexpected byproducts during cyclization steps?

Methodological Answer:

Common issues and solutions:

- Oxidative Byproducts : Use inert atmospheres (N/Ar) and antioxidants (BHT) to prevent tetrazole ring oxidation .

- Incomplete Cyclization : Monitor reaction progress via TLC (Rf shift from 0.3 to 0.7 in ethyl acetate/hexane). Extend reaction time or add catalytic HSO .

- Purification : Employ flash chromatography (silica gel, 10% MeOH/DCM) or preparative HPLC to isolate the desired product .

Q. Case Study :

- In a thiadiazole synthesis, adjusting pH to 8–9 during workup reduced byproduct formation by 40% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。